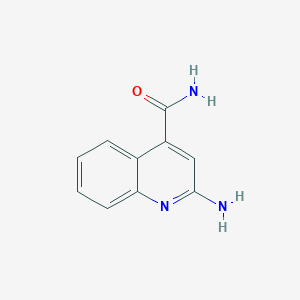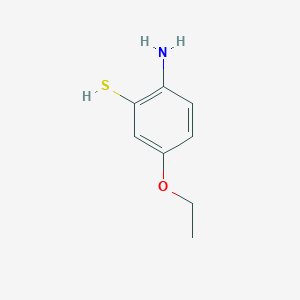
2-Aminoquinolin-4-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aminoquinoline-4-carboxamide, also known as AQC, is an organic compound with a wide range of applications in the field of biochemistry and physiology. It has become increasingly popular due to its low toxicity and high solubility in water. AQC has been found to possess a variety of biochemical and physiological effects, making it a valuable tool for scientific research.
Wissenschaftliche Forschungsanwendungen
Synthese von Benzofuran-Derivaten
2-Aminoquinolin-4-carboxamid spielt eine entscheidende Rolle bei der Synthese von ausgeklügelten Benzofuran-2-carboxamid-Derivaten . Das Verfahren beinhaltet eine 8-Aminoquinolin-gesteuerte C–H-Arylierung und Transamidierungschemie. Diese synthetische Strategie ist sehr effizient und modular, was sie zu einer attraktiven Methode macht, um strukturell vielfältige Sammlungen von Benzofuran-Derivaten für die Suche nach niedermolekularen Stoffen zu generieren .
Antikrebsanwendungen
Es wurde berichtet, dass Chinolin-basierte Verbindungen, darunter solche mit 2,4-Disubstitution wie N-2-Diphenylchinol-4-carboxamid, potente Antikrebsmittel gegen Brust-, Lungen- und ZNS-Tumoren sind . Dies unterstreicht das Potenzial von this compound bei der Entwicklung neuer Antikrebsmittel .
Antimalaria-Anwendungen
Chinolin-Heterocyclen, zu denen this compound gehört, werden zur Entwicklung bioaktiver Moleküle mit antimalariellen Eigenschaften verwendet . Dies macht this compound zu einer wertvollen Verbindung im Kampf gegen Malaria .
Antibiotische Anwendungen
Der Chinolin-Heterocyclus ist auch ein nützliches Gerüst für die Entwicklung antimikrobieller Wirkstoffe . Daher könnte this compound möglicherweise bei der Synthese neuer antimikrobieller Medikamente eingesetzt werden .
Arzneimittelentwicklung
Chinolin, das aus Benzol besteht, das mit N-heterocyclischem Pyridin verschmolzen ist, hat aufgrund seines breiten Spektrums an Bioaktivität erhebliche Aufmerksamkeit als Kernvorlage in der Arzneimittelentwicklung erhalten . Dies deutet darauf hin, dass this compound eine wertvolle Verbindung bei der Entwicklung neuer Medikamente sein könnte .
Zukünftige Medikamentenentwicklung
Angesichts der Fülle an Informationen, die über das medizinische Potenzial von Chinolin und seinen funktionalisierten Derivaten verfügbar sind, könnte sich für Medizinalchemiker ein neues Fenster der Möglichkeiten eröffnen, um mehr biomolekulare Chinoline für die zukünftige Medikamentenentwicklung zugänglich zu machen .
Safety and Hazards
The safety data sheet for 2-Aminoquinoline-4-carboxamide indicates that it has some hazards associated with it . It has hazard statements H302, H315, H319, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
2-Aminoquinoline-4-carboxamide is a derivative of quinoline, a class of compounds known for their diverse biological activities Quinoline derivatives have shown promising anticancer activity on different cancer cell lines such as mcf-7, a549, k562 and others . They also demonstrated activity on different enzymes and receptors such as tyrosine kinases, tyrosyl-DNA Phosphodiesterase II and HDM2 ubiquitin ligase (E3) that promote apoptosis, repair DNA damage, and induce cell cycle arrest .
Mode of Action
It is known that 4-aminoquinolines, a related class of compounds, can inhibit heme polymerase activity, leading to the accumulation of free heme, which is toxic to parasites . The drug binds the free heme, preventing the parasite from converting it to a less toxic form . This drug-heme complex is toxic and disrupts membrane function .
Biochemical Pathways
Quinoline derivatives have been reported to affect various biochemical processes, particularly those related to cell growth and control . They have shown to induce apoptosis, a process mediated through proteolytic enzymes known as caspases, which induce cell death .
Pharmacokinetics
It is known that the adme profile of a drug molecule can have a major impact on its bioavailability .
Result of Action
Quinoline derivatives have been reported to have substantial biological activities . For instance, they have shown promising anticancer activity on different cancer cell lines .
Action Environment
It is known that environmental factors can significantly influence the action of drug molecules .
Eigenschaften
IUPAC Name |
2-aminoquinoline-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-9-5-7(10(12)14)6-3-1-2-4-8(6)13-9/h1-5H,(H2,11,13)(H2,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRWCMUREKFWON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)N)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00282465 |
Source


|
| Record name | 2-aminoquinoline-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00282465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16335-07-2 |
Source


|
| Record name | NSC26049 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26049 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-aminoquinoline-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00282465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride](/img/structure/B1267865.png)








